

A Comparative Guide to the Toxicity Profiles of FGFR Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The advent of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked a significant advancement in the treatment of various malignancies harboring FGFR alterations. However, their unique on-target and off-target toxicities present a clinical challenge. This guide provides a comprehensive comparison of the toxicity profiles of prominent FGFR inhibitors, supported by experimental data from key clinical trials, to aid researchers and drug development professionals in understanding and navigating these adverse events.

Common Adverse Events Associated with FGFR Inhibitors

FGFR inhibitors as a class are associated with a distinct set of adverse events (AEs), primarily driven by the inhibition of FGFR signaling in healthy tissues. The most frequently reported toxicities include hyperphosphatemia, ocular disorders, dermatologic events, gastrointestinal issues, and fatigue. The incidence and severity of these AEs can vary between different inhibitors due to differences in their selectivity for FGFR isoforms and their off-target activities.

Hyperphosphatemia

A hallmark toxicity of FGFR inhibitors, hyperphosphatemia, results from the on-target inhibition of FGFR1, which plays a crucial role in phosphate homeostasis. The incidence of hyperphosphatemia is consistently high across various FGFR inhibitors.

Ocular Toxicities

A range of ocular adverse events has been observed with FGFR inhibitor therapy. Central serous retinopathy, characterized by fluid accumulation under the retina, is a notable concern. Other common ocular toxicities include dry eyes, blurred vision, and an increase in eyelash growth.

Dermatologic Toxicities

The skin and its appendages are frequently affected by FGFR inhibition. Common dermatologic AEs include hand-foot syndrome (palmar-plantar erythrodysesthesia), alopecia (hair loss), nail toxicities such as onycholysis and paronychia, and dry skin.

Gastrointestinal Toxicities

Gastrointestinal side effects are also prevalent, with diarrhea and stomatitis (mouth sores) being among the most common. The incidence of diarrhea can be influenced by the inhibitor's effect on FGFR4.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for several key FGFR inhibitors based on data from their pivotal clinical trials. All grading is based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Incidence of Common All-Grade TEAEs (%)

Adverse Event	Erdafitinib (BLC2001)	Pemigatinib (FIGHT-202)	Infigratinib (Phase 2)	Futibatinib (FOENIX- CCA2)
Hyperphosphatemia	78	58.5	76.9	85
Diarrhea	54	47.6	28.7	28
Stomatitis	35	-	54.6	30
Alopecia	-	49.7	38.0	33
Hand-Foot Syndrome	-	-	-	21
Dry Eye	-	-	34.3	25
Fatigue	33	-	39.8	25
Nausea	22	-	-	24
Dry Mouth	46	-	-	30
Nail Toxicity	19	-	62.0	47

Data compiled from publicly available clinical trial results.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Incidence of Common Grade ≥ 3 TEAEs (%)

Adverse Event	Erdafitinib (BLC2001)	Pemigatinib (FIGHT-202)	Infigratinib (Phase 2)	Futibatinib (FOENIX-CCA2)
Hyperphosphatemia	-	-	29.6	30
Hyponatremia	11	-	13.0	-
Stomatitis	14	-	14.8	-
Hypophosphatemia	-	14.3	13.0	-
Palmar-Plantar Erythrodysesthesia	-	-	6.5	-

Data compiled from publicly available clinical trial results.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols for Toxicity Assessment

The monitoring and management of adverse events in the pivotal clinical trials of FGFR inhibitors followed structured protocols to ensure patient safety. While specific details may vary between trials, a generalized approach can be outlined.

General Safety Monitoring

In the BLC2001, FIGHT-202, and FOENIX-CCA2 trials, safety assessments were conducted at baseline, throughout the treatment period, and during follow-up.[\[1\]](#)[\[4\]](#)[\[13\]](#)[\[14\]](#) This included:

- Physical Examinations: Performed at regular intervals.
- Vital Signs: Monitored at each study visit.
- Laboratory Tests: Including hematology, serum chemistry, and urinalysis, were conducted at baseline and at specified intervals during treatment.

- Adverse Event Recording: All AEs were recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13][15][16][17]

Specific Toxicity Monitoring Protocols

- Hyperphosphatemia:
 - Monitoring: Serum phosphate levels were monitored regularly, often weekly for the initial cycles of treatment and then at the start of each subsequent cycle.[18]
 - Management: In the infigratinib phase 2 study, all patients received prophylaxis with the oral phosphate binder sevelamer.[4] For other inhibitors, management strategies included dietary phosphate restriction, initiation of phosphate-lowering therapy, and dose interruption or reduction of the FGFR inhibitor based on the severity and duration of hyperphosphatemia.[18]
- Ocular Toxicity:
 - Monitoring: Comprehensive ophthalmologic examinations, including visual acuity, slit-lamp examination, and fundoscopy, were required at baseline and at regular intervals during the study.[1][14] Some protocols, like for infigratinib, recommended optical coherence tomography (OCT) at baseline and follow-up to detect retinal pigment epithelial detachment (RPED).[19]
 - Management: For ocular AEs such as central serous retinopathy, treatment with the FGFR inhibitor was often withheld or the dose was reduced until resolution.[7]
- Dermatologic Toxicity:
 - Monitoring: Skin, hair, and nails were assessed at each study visit.
 - Management: Management was typically symptomatic and included the use of emollients for dry skin, and appropriate management of nail changes. For more severe events like hand-foot syndrome, dose modifications were considered.
- Gastrointestinal Toxicity:

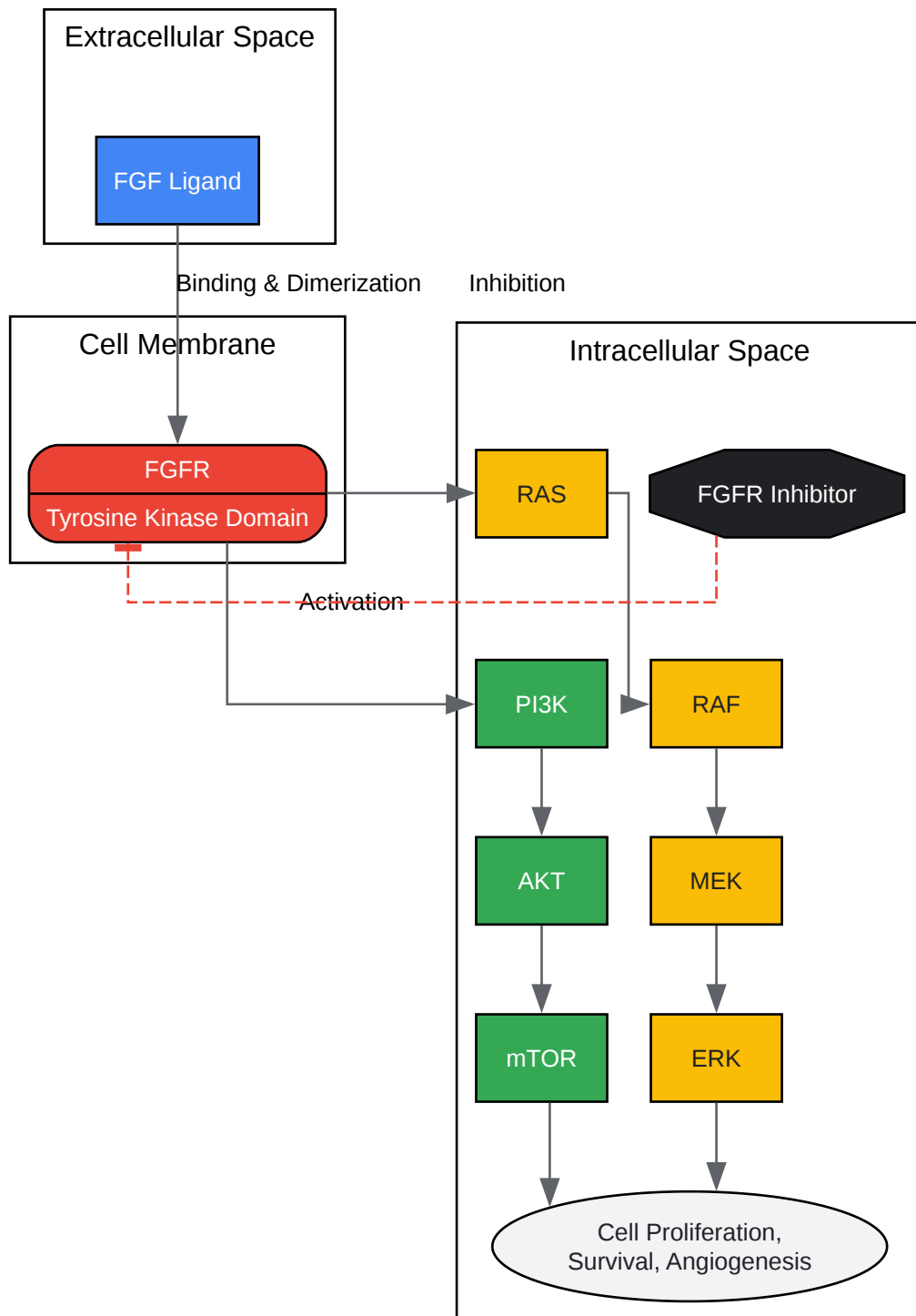
- **Monitoring:** Patients were monitored for symptoms such as diarrhea and stomatitis at each visit.
- **Management:** Standard supportive care measures, including anti-diarrheal agents and oral hygiene protocols for stomatitis, were implemented. Dose adjustments were made for persistent or severe symptoms.

Visualizing Pathways and Workflows

FGFR Signaling Pathway

The diagram below illustrates a simplified overview of the FGFR signaling pathway, which, when constitutively activated by genetic alterations, can drive tumor growth. FGFR inhibitors aim to block this signaling cascade.

Simplified FGFR Signaling Pathway



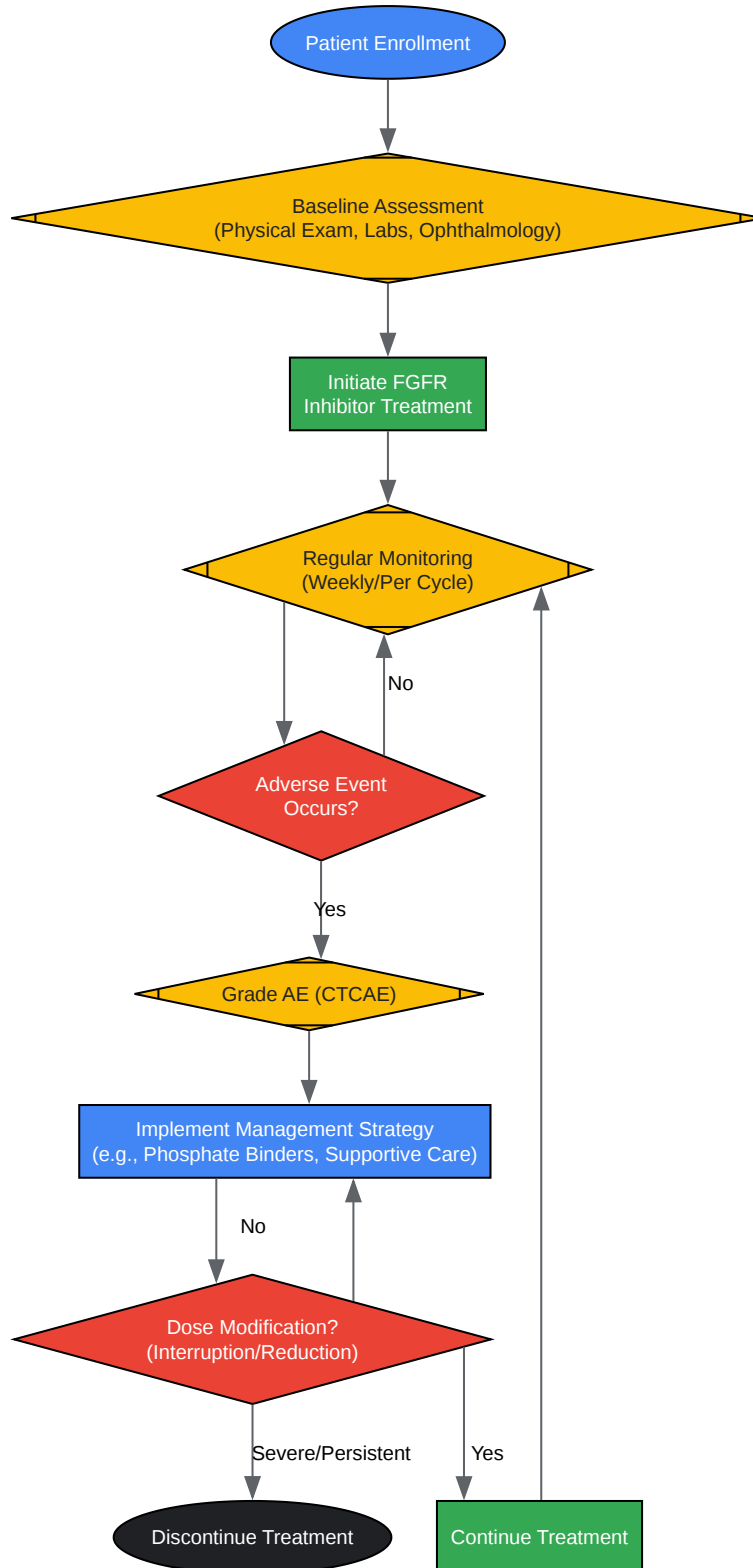
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Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Generalized Experimental Workflow for Toxicity Monitoring

The following diagram outlines a generalized workflow for monitoring and managing toxicities in clinical trials of FGFR inhibitors, based on the protocols of the aforementioned studies.

Generalized Workflow for Toxicity Monitoring



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